molecular formula C23H25N5O4S B11771319 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate CAS No. 303103-06-2

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate

Cat. No.: B11771319
CAS No.: 303103-06-2
M. Wt: 467.5 g/mol
InChI Key: FWFMBVISWYZJID-IWIPYMOSSA-N
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Description

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

303103-06-2

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(Z)-N-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C23H25N5O4S/c1-5-28-22(18-8-10-19(31-4)11-9-18)26-27-23(28)33-14-21(30)25-24-15(2)17-6-12-20(13-7-17)32-16(3)29/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-15-

InChI Key

FWFMBVISWYZJID-IWIPYMOSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(/C)\C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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